

Adamantan-1-ylmethyl-methyl-amine: A Versatile Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantan-1-ylmethyl-methyl-amine, a unique secondary amine featuring the bulky, rigid adamantane cage, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its distinctive three-dimensional structure and lipophilic nature impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **Adamantan-1-ylmethyl-methyl-amine**, with a focus on its role in the development of innovative drug candidates.

Physicochemical Properties

Adamantan-1-ylmethyl-methyl-amine is a solid compound with the molecular formula $C_{12}H_{21}N$ and a molecular weight of 179.31 g/mol .^{[1][2]} Its rigid adamantane core contributes to a well-defined molecular shape and high lipophilicity, which can enhance membrane permeability and metabolic stability of drug molecules.

Property	Value	Reference
CAS Number	153461-22-4	[2]
Molecular Formula	C ₁₂ H ₂₁ N	[1][2]
Molecular Weight	179.31 g/mol	[2]
Appearance	Solid	[1]
Purity	≥95% - 97%	[1][2][3]

Table 1: Physicochemical Properties of **Adamantan-1-ylmethyl-methyl-amine**

Synthesis of Adamantan-1-ylmethyl-methyl-amine

The synthesis of **Adamantan-1-ylmethyl-methyl-amine** can be achieved through several reliable methods, primarily involving the functionalization of an adamantane precursor. Two common and effective strategies are reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination of Adamantane-1-carbaldehyde

This widely used method involves the reaction of adamantane-1-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[4][5]

Experimental Protocol: Reductive Amination

- **Imine Formation:** To a solution of adamantane-1-carbaldehyde (1.0 eq) in methanol, add methylamine hydrochloride (1.1 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or GC-MS.
- **Reduction:** Once imine formation is significant, sodium cyanoborohydride (1.2 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight.

- **Workup:** The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10.
- **Extraction and Purification:** The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford **Adamantan-1-ylmethyl-methyl-amine**.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct route to N-methylate a primary amine. In this case, (Adamantan-1-yl)methanamine is treated with an excess of formic acid and formaldehyde.^{[6][7][8]} This reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A key advantage of this method is that it typically avoids over-methylation to the quaternary ammonium salt.^[6]

Experimental Protocol: Eschweiler-Clarke Reaction

- **Reaction Setup:** To a round-bottom flask containing (Adamantan-1-yl)methanamine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 3-5 eq).
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Workup:** The reaction mixture is cooled to room temperature and then carefully basified with a strong base (e.g., NaOH solution) while cooling in an ice bath.
- **Extraction and Purification:** The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting **Adamantan-1-ylmethyl-methyl-amine** can be further purified by distillation or column chromatography if necessary.

Applications as a Versatile Building Block

The unique structural features of **Adamantan-1-ylmethyl-methyl-amine** make it a valuable building block in the design of various biologically active molecules.

Sigma Receptor Modulators

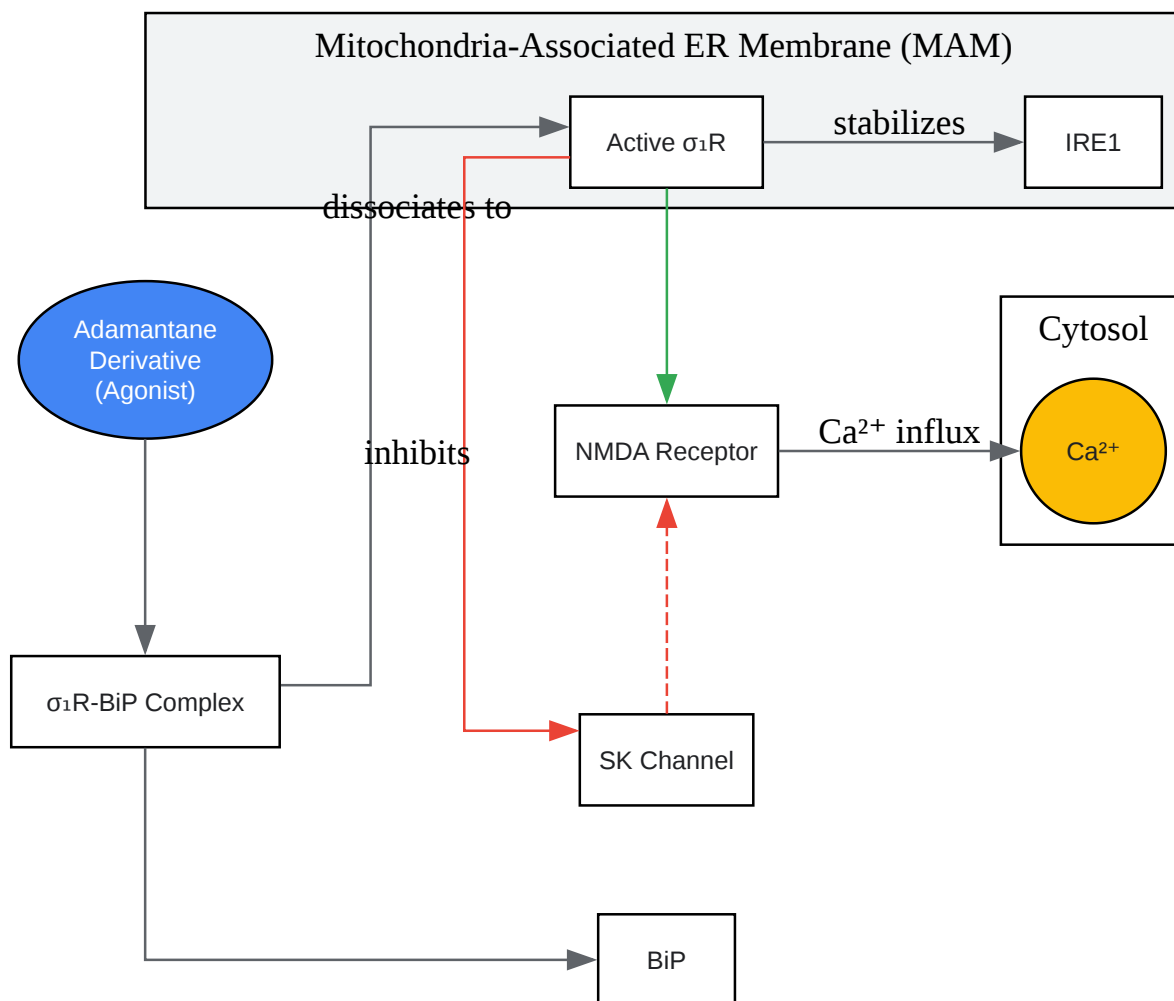
Derivatives of **Adamantan-1-ylmethyl-methyl-amine** have shown significant affinity for sigma receptors, which are implicated in a variety of neurological disorders. The adamantane moiety can be incorporated into ligands to enhance their binding to these receptors.

Compound	Target	K _i (nM)
Derivative of Adamantan-1-ylmethyl-methyl-amine	σ_1 Receptor	7.2

Table 2: Biological Activity of an **Adamantan-1-ylmethyl-methyl-amine** Derivative

Sigma-1 Receptor Signaling Pathway

Adamantan-1-ylmethyl-methyl-amine derivatives can act as agonists for the sigma-1 receptor (σ_1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[9] Upon ligand binding, σ_1R dissociates from the binding immunoglobulin protein (BiP) and can then interact with various downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP₃R) and the NMDA receptor.[9] This modulation can influence calcium signaling and neuronal excitability.[10][11][12]



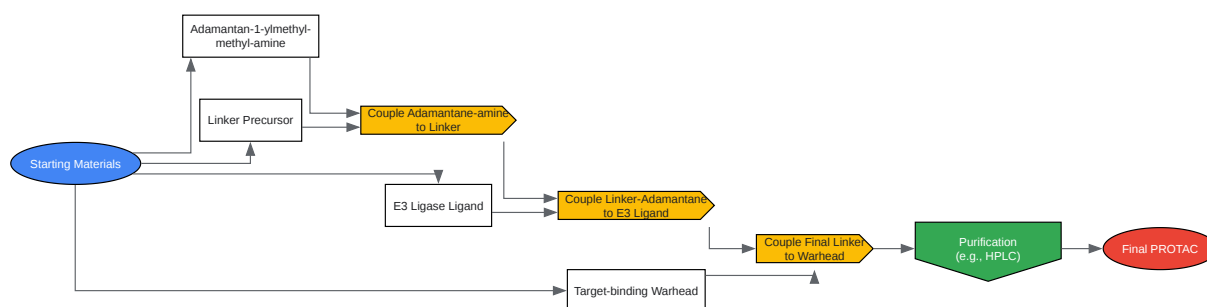
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Caption: Sigma-1 Receptor Signaling Pathway Modulation.

PROTACs and Targeted Protein Degradation

The adamantane moiety's ability to engage in hydrophobic interactions makes **Adamantan-1-ylmethyl-methyl-amine** an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The adamantane group can serve as a hydrophobic tag or part of the linker connecting the target-binding warhead and the E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis



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